N'-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE
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Overview
Description
N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C25H24N4O3S and a molecular weight of 460.559 . This compound is part of a class of hydrazide derivatives known for their diverse chemical and biological properties.
Preparation Methods
The synthesis of N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-(thiophen-2-yl)acetic acid hydrazide under specific reaction conditions . The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may act by inducing apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE can be compared with other hydrazide derivatives, such as:
4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl)Methylidene]Benzohydrazide: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
The uniqueness of N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-12-6-2-4-10(14(12)18)9-15-16-13(17)8-11-5-3-7-20-11/h2-7,9,18H,8H2,1H3,(H,16,17)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUKDLVUKASECM-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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